molecular formula C13H20ClNO B2493369 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride CAS No. 16112-93-9

1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride

Cat. No.: B2493369
CAS No.: 16112-93-9
M. Wt: 241.76
InChI Key: PFKOJGMDDOEHDI-UHFFFAOYSA-N
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Description

1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl. It is a crystalline solid that is often used in various scientific research applications. This compound is known for its unique structure, which includes a cyclohexanol moiety attached to an amino(phenyl)methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride typically involves the reaction of cyclohexanone with phenylmethanamine (benzylamine) in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenyl and cyclohexanol groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[Amino(phenyl)methyl]cyclohexan-1-ol: The free base form without the hydrochloride salt.

    1-[Amino(phenyl)methyl]cyclohexan-1-one: The ketone derivative formed by oxidation.

    1-[Amino(phenyl)methyl]cyclohexane: The fully reduced form.

Uniqueness: 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-[amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13;/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKOJGMDDOEHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16112-93-9
Record name 1-[amino(phenyl)methyl]cyclohexan-1-ol hydrochloride
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